2-(Trifluoromethyl)indoline
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCLMTMXGXNCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview and Mechanism
A landmark method developed by Yang et al. (2022) utilizes palladium catalysis to achieve controllable regioselectivity in the synthesis of 2-(trifluoromethyl)indolines. This approach exploits the divergent reactivity of β,γ-alkenes with trifluoroacetimidoyl chlorides (Figure 1 ). The key mechanistic steps include:
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Oxidative addition of trifluoroacetimidoyl chloride to Pd(0), forming a Pd(II) intermediate.
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Alkene insertion into the Pd–N bond, creating a π-allylpalladium complex.
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1,2-Vicinal difunctionalization via nucleophilic attack, followed by intramolecular cyclization to yield the indoline core.
The regioselectivity is governed by the alkene's position: β,γ-alkenes favor indoline formation through [3 + 2] annulation, whereas γ,δ-alkenes produce indoles via [4 + 1] pathways.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and selectivity were systematically investigated (Table 1 ). Optimal conditions identified:
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Catalyst : Pd(hfac)₂ (palladium hexafluoroacetylacetonate) at 10 mol%
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Ligand : P(4-FC₆H₄)₃ (15 mol%)
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Base : Na₂CO₃ (2.0 equiv.)
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Solvent : THF at 80°C under N₂ atmosphere
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 14 | Pd(hfac)₂ (10) | P(4-FC₆H₄)₃ (15) | Na₂CO₃ (2.0) | THF | 72 |
Table 1 : Optimization of palladium-catalyzed synthesis of 2-(trifluoromethyl)indoline.
Substrate Scope and Functional Group Tolerance
The protocol accommodates diverse substituents on both the alkene and trifluoroacetimidoyl chloride components:
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Electron-donating groups (e.g., -OMe, -NH₂) on the aryl ring of the imidoyl chloride enhance yields (68–75%) due to improved electrophilicity.
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Sterically hindered substrates such as ortho-substituted arenes require extended reaction times (72 h) but still achieve moderate yields (55–60%).
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Heteroaromatic systems (e.g., pyridine, thiophene) are compatible, enabling access to polycyclic indoline derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolines and indoles, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Synthesis Pathways
Several synthetic pathways have been developed for 2-(Trifluoromethyl)indoline, including:
- Trifluoromethylation/Cyclization : A domino reaction that constructs indole cores with precise control over the trifluoromethyl position .
- Electrophilic Aromatic Substitution : Utilizing various substituted acetanilides as substrates to achieve high yields and selectivity .
Medicinal Chemistry Applications
This compound has shown promising applications in medicinal chemistry, particularly as a selective androgen receptor modulator (SARM). SARMs are known for their potential to treat conditions such as muscle wasting and osteoporosis without the adverse effects associated with traditional anabolic steroids. The compound's ability to selectively modulate androgen receptor activity makes it a candidate for further therapeutic development.
Research indicates that derivatives of this compound exhibit significant biological activity. Studies have demonstrated its binding affinity to androgen receptors and other biological targets, crucial for understanding pharmacodynamics and optimizing therapeutic efficacy. Additionally, investigations into its interactions with enzymes and cellular pathways provide insights into potential side effects and metabolic pathways.
Material Science Applications
In material science, the unique electronic properties of this compound make it suitable for applications in organic electronics. The compound's ability to enhance conductivity and stability can be leveraged in the development of new materials for electronic devices.
Agrochemical Applications
The compound also holds potential in agrochemistry as a building block for developing novel pesticides and herbicides. The trifluoromethyl group is known to improve the bioactivity of agrochemicals, making them more effective at lower concentrations.
Case Study 1: Development of SARMs
A study focusing on the synthesis and biological evaluation of this compound derivatives highlighted their effectiveness as SARMs. The research involved assessing their binding affinities to androgen receptors compared to existing compounds. Results indicated that certain derivatives exhibited enhanced activity, paving the way for further clinical evaluation.
Case Study 2: Organic Electronics
Another investigation explored the use of this compound in organic photovoltaic cells. The study demonstrated that incorporating this compound into the active layer improved device efficiency due to its favorable charge transport properties. This finding suggests potential applications in next-generation solar cells.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)quinoline-4-amine and 2-(Trifluoromethyl)quinazolin-4-amine
Structure and Activity :
- These quinoline/quinazoline derivatives feature a -CF₃ group at the 2-position and an amine at the 4-position. Unlike 2-(trifluoromethyl)indoline, their aromatic rings are fully unsaturated, which influences electronic properties and binding interactions.
- Biological Activity : Both compounds act as TLR7 agonists, with EC₅₀ values in the micromolar range (e.g., 53.1 µM for the most potent analog). They exhibit selectivity for TLR7 over TLR8 , a critical advantage over broader immune modulators like imiquimod .
- Key Difference : While this compound’s biological targets are unclear, these compounds demonstrate how -CF₃ groups paired with planar aromatic systems can enhance receptor specificity.
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole
Structure and Properties :
1,3,4-Oxadiazole Thioether Derivatives with -CF₃ Groups
Functional Comparison :
- Example compound: 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) .
- Activity : These derivatives show fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL) and herbicidal effects. Molecular docking reveals that the -CF₃ group and carbonyl moiety are critical for binding to succinate dehydrogenase (SDH) .
Data Table: Key Properties and Activities
Discussion of Structural and Functional Trends
- Position of -CF₃: In indoline, the 2-position -CF₃ may disrupt ring planarity, affecting binding compared to planar quinoline/indole analogs.
- Role of Aromaticity: Fully unsaturated systems (e.g., quinoline) enable π-π stacking in biological targets, whereas indoline’s saturation may limit such interactions.
- Substituent Effects : Bulky groups (e.g., phenyl in 2-methyl-3-phenyl-6-CF₃-indole) reduce solubility but may improve target affinity .
Biological Activity
2-(Trifluoromethyl)indoline is a specialized compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to an indoline structure. This unique configuration enhances its lipophilicity and metabolic stability, making it a significant subject of interest in medicinal chemistry and material science. Recent research has highlighted its diverse biological activities, particularly in the fields of pharmacology and organic synthesis.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure comprises a bicyclic compound that includes a fused indole and a saturated nitrogen-containing ring. The trifluoromethyl group enhances the compound's reactivity and solubility, which are critical for its biological applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Various derivatives of this compound have been studied for their potential as anticancer agents. For example, spiro[Indoline-3,5'-pyrroline]-2,2'-dione derivatives demonstrated promising cytotoxic effects against cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. Studies have indicated that certain derivatives possess significant antibacterial effects, which could be leveraged in the development of new antibiotics .
- Neuroprotective Effects : Some research suggests that this compound may exhibit neuroprotective properties, potentially beneficial for treating neurodegenerative diseases.
Synthesis and Derivatives
Several synthetic routes have been developed for producing this compound. One notable method involves palladium-catalyzed C-H functionalization, which allows for the introduction of trifluoromethyl groups into indole derivatives with moderate to good yields .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Features |
|---|---|---|
| Palladium-Catalyzed C-H | 65 | High selectivity for C-2 and C-3 positions |
| Heteroannulation | Moderate | Versatile substrate scope |
| Direct Fluorination | Low | Limited by regioselectivity |
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of various trifluoromethyl-indoline derivatives against human cancer cell lines. The results showed that compounds with specific substitutions on the indoline ring exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of this compound derivatives against resistant strains of bacteria. The findings indicated that some derivatives not only inhibited bacterial growth but also demonstrated low toxicity towards human cells, suggesting their viability as therapeutic agents .
Interaction Studies
Interaction studies reveal that this compound can interact with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These interactions are facilitated by the compound's lipophilicity and ability to penetrate cellular membranes effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Trifluoromethyl)indoline, and what mechanistic considerations guide their selection?
- Methodological Answer : The synthesis of this compound typically involves cyclization of trifluoromethyl-substituted aniline precursors or functionalization of indoline scaffolds. For example, nucleophilic aromatic substitution (SNAr) using 2-(trifluoromethyl)aniline derivatives (similar to methods in ) can introduce substituents, while palladium-catalyzed cross-coupling reactions (as seen in ) enable regioselective modifications. Key considerations include the electron-withdrawing nature of the trifluoromethyl group, which directs reactivity in electrophilic substitutions. Solvent polarity and temperature are critical for minimizing side reactions like over-fluorination or ring-opening .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is essential for identifying the trifluoromethyl group’s chemical environment (δ ~ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy detects C-F stretching vibrations (~1100–1250 cm). For crystalline samples, X-ray diffraction provides unambiguous confirmation of stereochemistry. Data interpretation should align with reference spectra of analogous compounds (e.g., trifluoromethyl-aniline derivatives in ) to avoid misassignment .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing side reactions?
- Methodological Answer : Yield optimization requires kinetic control in key steps, such as cyclization or fluorination. For example, using tert-butoxide bases in SNAr reactions () enhances nucleophilicity while reducing competing elimination. Reaction monitoring via LC-MS (as in ) helps identify intermediates and byproducts. Design of Experiments (DoE) approaches can systematically evaluate variables (e.g., solvent, catalyst loading) to balance yield and purity. Post-synthetic purification via column chromatography or recrystallization (using hexane/ethyl acetate gradients) is critical for isolating the target compound .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives targeting enzyme inhibition?
- Methodological Answer : SAR studies should combine computational docking (e.g., molecular dynamics simulations) with in vitro assays. For instance, modifying the indoline core with substituents at positions 3 and 5 (analogous to ) can probe steric and electronic effects on binding. Enzymatic assays (e.g., IC determination) under controlled pH and temperature ( ) validate computational predictions. Data normalization against positive/negative controls (e.g., ) ensures reproducibility. Meta-analysis of bioactivity data from related compounds (e.g., ) helps identify trends in trifluoromethyl group contributions .
Data Analysis and Contradiction Resolution
Q. How should contradictory data regarding the biological activity of this compound derivatives be systematically addressed?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line selection, solvent concentrations). A tiered approach includes:
- Replicating experiments under standardized protocols ( ).
- Statistical analysis (e.g., ANOVA) to assess significance ( ).
- Cross-referencing with structurally similar compounds (e.g., ) to isolate confounding factors.
- Meta-analyses of published datasets (e.g., CAS Common Chemistry entries in ) to contextualize outliers. Transparent reporting of raw data and experimental parameters is critical .
Experimental Design and Optimization
Q. What considerations are critical when designing stability studies for this compound under physiological conditions?
- Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and oxidative environments (e.g., liver microsomes). High-performance liquid chromatography (HPLC) with UV/Vis detection ( ) monitors degradation products. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life, while mass spectrometry identifies hydrolytic or metabolic breakdown pathways (e.g., defluorination). Control experiments using deuterated solvents () rule out artifactual decomposition. Reference guidelines for pharmaceutical stability testing () ensure regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
